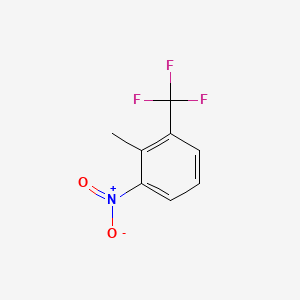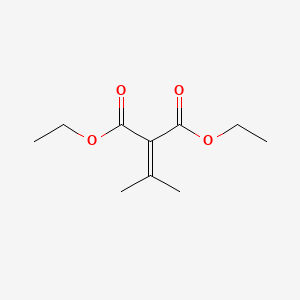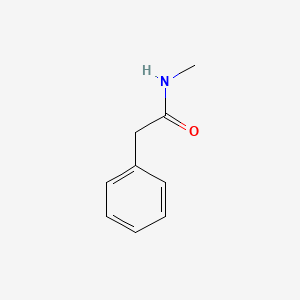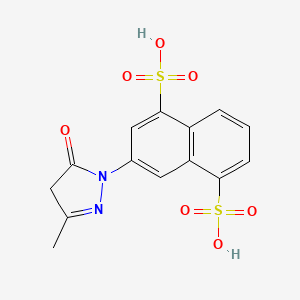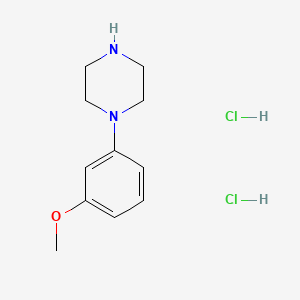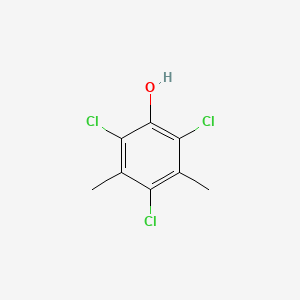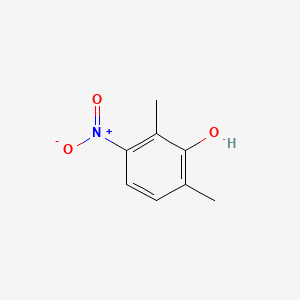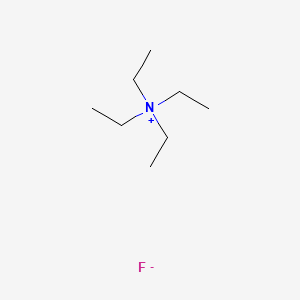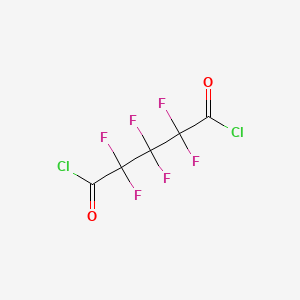
Flunamine
概述
准备方法
氟胺的制备涉及多个步骤:
锂化: 1,3,5-三氟苯用作起始原料,在-50°C至-110°C的温度下进行锂化,优选在四氢呋喃(THF)作为溶剂中。
甲酰化: 然后将锂化的中间体与二甲基甲酰胺(DMF)反应生成2,4,6-三氟苯甲醛。
还原: 用硼氢化钾还原苯甲醛,得到2,4,6-三氟苯甲醇。
氯化: 然后用亚硫酰氯对苯甲醇进行氯化,生成2,4,6-三氟苯甲酰氯。
化学反应分析
氟胺会发生各种化学反应,包括:
氧化: 氟胺可以被氧化形成相应的氧化物。
还原: 它可以被还原形成胺或醇。
取代: 氟胺可以发生亲核取代反应,其中卤素原子被其他亲核试剂取代。
水解: 它可以在酸性或碱性条件下水解,形成相应的酸或醇。
这些反应中常用的试剂包括硼氢化钾用于还原,亚硫酰氯用于氯化,以及各种亲核试剂用于取代反应。形成的主要产物取决于所使用的具体反应条件和试剂 .
科学研究应用
氟胺具有广泛的科学研究应用:
化学: 它被用作研究钙通道阻滞剂及其与细胞成分相互作用的模型化合物。
生物学: 氟胺用于研究钙进入阻滞剂对细胞过程的影响,包括细胞增殖和凋亡。
医学: 它被用于临床研究,以调查其治疗偏头痛、眩晕和癫痫的疗效。
作用机制
氟胺通过选择性阻断钙进入细胞来发挥作用。它与钙调蛋白(一种钙结合蛋白)结合,并抑制通过心肌和血管膜孔的细胞外钙流入。这种抑制降低了细胞内钙水平,导致冠状动脉和全身动脉扩张,心肌组织氧气输送增加,外周总阻力降低,以及全身血压降低 .
相似化合物的比较
氟胺在钙通道阻滞剂中独一无二,因为它具有选择性钙进入阻断特性和额外的组胺H1阻断活性。类似化合物包括:
维拉帕米: 一种对电压依赖性钙通道具有更高亲和力的钙通道阻滞剂。
地尔硫卓: 另一种具有不同药代动力学特性的钙通道阻滞剂。
硝苯地平: 一种二氢吡啶类钙通道阻滞剂,具有不同的作用机制。
属性
IUPAC Name |
2-[bis(4-fluorophenyl)methoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO/c16-13-5-1-11(2-6-13)15(19-10-9-18)12-3-7-14(17)8-4-12/h1-8,15H,9-10,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEDRGWUDRUNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198416 | |
| Record name | Flunamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50366-32-0 | |
| Record name | Flunamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050366320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flunamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUNAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ1GXE233H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Flunamine in the context of the research paper?
A1: The research paper focuses on a novel method for synthesizing a crucial intermediate for Pimavanserin, a medication used to treat hallucinations and delusions associated with Parkinson’s disease. This compound, specifically 4-Flunamine, acts as a starting material in this synthesis. It undergoes a reductive amination reaction with either N-Methyl-4-piperidone or 1-Methyl-4-piperidylamine, utilizing hydrogen as a reducing agent in the presence of a specialized cobalt catalyst. This reaction yields 4-(4-Fluorobenzylamino)-1-methylpiperidine, the desired Pimavanserin intermediate [].
Q2: Can you elaborate on the catalytic process using this compound as described in the research?
A2: The research highlights the development of a cost-effective and efficient cobalt catalyst, immobilized on a carbon-nitrogen material, for the synthesis of the Pimavanserin intermediate. This catalyst exhibits high activity and selectivity in the reductive amination of this compound with the appropriate piperidine derivative. The reaction is carried out at a specific temperature and pressure, optimized for optimal yield and purity of the desired intermediate [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethanol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B1293629.png)

